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Introduction

Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length
and stability of actin filaments by capping their pointed ends.[1][2] In mammals, there are four
isoforms (TMOD1, TMOD2, TMOD3, and TMOD4) with distinct tissue distributions and
functions. TMOD1 is predominantly found in erythrocytes, lens fiber cells, neurons, and striated
muscle. TMOD?2 is primarily expressed in neuronal tissues. TMODS is nearly ubiquitous, while
TMODA4 is specific to skeletal muscle.[1] Dysregulation of tropomodulin function has been
implicated in various pathological conditions, including cardiac and skeletal myopathies. The
CRISPR/Cas9 system offers a powerful and precise tool for knocking out tropomodulin genes
to study their roles in cellular processes and disease models.

These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated
knockout of tropomodulin genes in mammalian cells, including experimental protocols, data
presentation, and visualization of relevant pathways.

Data Presentation: Phenotypic Consequences of
Tropomodulin Knockout
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The functional loss of tropomodulin isoforms leads to a range of phenotypic changes. The
following tables summarize quantitative data from studies on tropomodulin gene knockout
models.

Table 1: Muscle Physiology in Tmod1 Knockout Mice

Fold Change
Parameter Genotype Value . Reference
vs. Wild-Type
Isometric Force
Tmod1+/+ ~250 mN - [3]
(EDL Muscle)
Tmod1-/- ~200 mN ~0.8 [3]
Isometric Stress
Tmod1+/+ ~25 N/cm? - [4]
(EDL Muscle)
Tmod1-/- ~20 N/cm? ~0.8 [4]
Thin Filament
Length No significant
) Tmod1+/+ ~1.2 ym [3]
(Embryonic change
Skeletal Muscle)
No significant
Tmod1-/- ~1.2 pm [3]

change

Table 2: Cellular Phenotypes of Tropomodulin Knockdown/Knockout
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Gene Observatio Quantitative
Phenotype Cell Type Reference
Targeted n Change
) Knockdown
Cell Liver Cancer o Data not
) ) TMOD3 inhibits - [5]
Proliferation Cells ) ) specified
proliferation
) Knockdown
) Liver Cancer o Data not
Cell Invasion TMOD3 inhibits -~ [5]
Cells ) ) specified
invasion
] Knockdown
) ) Liver Cancer o Data not
Cell Migration TMOD3 inhibits N [5]
Cells o specified
migration
Double
Glioblastoma  Crk/CrkL knockdown
o 100%
Cell Migration  Cells (U- (downstream completely ) [6]
reduction
118MG) effectors) blocked
migration
_ Downregulati
o Calmodulin o Data not
Cell Migration  HelLa Cells on inhibited -~ [7]
(CaM) o specified
3D migration

Experimental Protocols

This section provides a detailed methodology for the CRISPR/Cas9-mediated knockout of a

target tropomodulin gene in a mammalian cell line.

I. sgRNA Design and Cloning

e Target Site Selection:

o lIdentify the target tropomodulin gene (e.g., TMOD1, TMOD2, TMOD3, TMODA4).

o Select an early exon to target for knockout to maximize the probability of generating a

loss-of-function mutation.
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o Use online sgRNA design tools (e.g., CHOPCHOP, Synthego) to identify potential 20-
nucleotide protospacer sequences immediately preceding a Protospacer Adjacent Motif
(PAM) (e.g., NGG for Streptococcus pyogenes Cas9).

o Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target
effects.

¢ Oligonucleotide Synthesis and Annealing:
o Synthesize two complementary oligonucleotides for each selected sgRNA sequence.

o Design the oligos to have appropriate overhangs for cloning into a Bbsl-digested sgRNA
expression vector (e.g., pX458).

o Anneal the complementary oligos by mixing them in a 1:1 molar ratio, heating to 95°C for
5 minutes, and then slowly cooling to room temperature.

o Cloning into sgRNA Expression Vector:

[e]

Digest the sgRNA expression vector (containing Cas9) with the Bbsl restriction enzyme.

o

Ligate the annealed sgRNA oligonucleotides into the linearized vector.

[¢]

Transform the ligation product into competent E. coli and select for positive clones.

[e]

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Il. Delivery of CRISPR/Cas9 Components into
Mammalian Cells

e Cell Culture:

o Culture the target mammalian cell line in the appropriate medium and conditions until they
reach 70-80% confluency for transfection.

e Transfection:
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o Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable
transfection reagent (e.g., Lipofectamine 3000) or electroporation.

o Include a negative control (e.g., a vector with a non-targeting sgRNA) and a positive
control (e.g., a vector targeting a gene known to be efficiently knocked out in the cell line).

o If the vector contains a fluorescent reporter (e.g., GFP), transfection efficiency can be
monitored by fluorescence microscopy.

lll. Validation of Gene Knockout

o Genomic DNA Extraction and PCR Amplification:

o After 48-72 hours post-transfection, harvest a population of cells and extract genomic
DNA.

o Design PCR primers to amplify the genomic region surrounding the sgRNA target site.
e Mismatch Cleavage Assay (T7E1 Assay):
o Perform PCR on the genomic DNA from the transfected cells.

o Denature and re-anneal the PCR products to allow for the formation of heteroduplexes
between wild-type and mutated DNA strands.

o Treat the re-annealed PCR products with T7 Endonuclease | (T7E1), which cleaves at
mismatched DNA sites.

o Analyze the digested products by agarose gel electrophoresis. The presence of cleaved
DNA fragments indicates successful editing.

e Sanger Sequencing:

o For more detailed analysis, clone the PCR products into a TA vector and sequence
individual clones to identify the specific insertions and deletions (indels) generated by the
CRISPR/Cas9 system.

o Western Blot Analysis:
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o To confirm the loss of protein expression, perform a Western blot on protein lysates from
the knockout cell population or clonal lines using an antibody specific for the targeted

tropomodulin isoform.
IV. Isolation of Clonal Knockout Cell Lines
 Single-Cell Sorting:

o If the sgRNA-Cas9 vector contains a fluorescent marker, use fluorescence-activated cell
sorting (FACS) to isolate single, fluorescently-positive cells into individual wells of a 96-

well plate.
o Alternatively, perform serial dilution to seed single cells into 96-well plates.
o Clonal Expansion and Screening:
o Expand the single-cell clones into larger populations.

o Screen the individual clones for the desired knockout by genomic DNA sequencing and
Western blot analysis to identify homozygous knockout clones.

Visualizations
Experimental Workflow
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Caption: CRISPR/Cas9 knockout workflow for tropomodulin genes.
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TMOD3 Signaling Pathway

It has been reported that Tropomodulin 3 (TMOD3) can promote liver cancer progression by
activating the MAPK/ERK signaling pathway.[5] Overexpression of TMOD3 leads to the
activation of this pathway and an increase in the levels of downstream targets such as MMP2,
MMP9, and Cyclin D1, which are involved in cell proliferation, invasion, and migration.[5]
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Caption: TMOD3-mediated activation of the MAPK/ERK signaling pathway.
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Tropomodulin and Notch Signaling

Historically, a Drosophila Tmod homologue was mistakenly identified as being responsible for
the sanpodo mutant phenotype, which is involved in the Notch signaling pathway. However,
sanpodo was later correctly identified as a transmembrane protein that regulates Notch
signaling, and the tropomodulin gene was renamed tmod. Therefore, there is no direct,
established signaling link between tropomodulin and the Notch pathway.

Conclusion

The CRISPR/Cas9 system provides a robust platform for the targeted knockout of
tropomodulin genes, enabling detailed investigation of their cellular functions. The protocols
outlined above, in conjunction with the provided data and pathway diagrams, offer a
comprehensive resource for researchers and drug development professionals to explore the
roles of tropomodulins in health and disease. Careful experimental design and thorough
validation are critical for obtaining reliable and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tropomodulin-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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